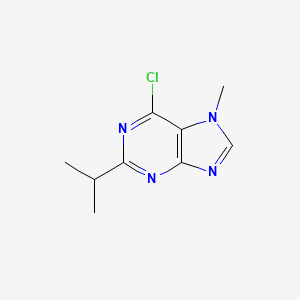

6-Chloro-2-isopropyl-7-methyl-7H-purine

Description

Contextualization of Purine (B94841) Heterocyclic Systems in Chemical Biology Research

Purines are a class of nitrogen-containing heterocyclic aromatic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. google.com This core structure is fundamental to life itself. Purine derivatives are integral components of essential biomolecules, including nucleic acids (DNA and RNA), where adenine (B156593) and guanine (B1146940) are the key information-carrying units. nih.govnih.gov They are also crucial for cellular energy metabolism, with adenosine (B11128) triphosphate (ATP) serving as the primary energy currency in cells. nih.gov Furthermore, purine-based molecules like cyclic adenosine monophosphate (cAMP) and guanosine (B1672433) monophosphate (cGMP) act as vital second messengers in signal transduction pathways, regulating a myriad of cellular processes. nih.gov

The biological ubiquity of purines has made them a significant focus in chemical biology. nih.gov Researchers utilize synthetic purine analogues to probe and perturb biological systems, unraveling the complexities of metabolic pathways, cell signaling, and genetic information transfer. nih.govacs.org The ability of purines to exist in different tautomeric forms, depending on pH and substitution patterns, further influences their reactivity and biological interactions. sigmaaldrich.com The study of purine metabolism has also revealed its connection to various pathological conditions; for instance, abnormal purine metabolism can lead to the formation of urinary calculi, and certain derivatives are considered markers for these conditions. hmdb.ca

Significance of Substituted Purine Scaffolds in Medicinal Chemistry and Drug Discovery Research

The purine scaffold is considered a "privileged" structure in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them rich sources for drug discovery. The inherent ability of the purine ring system to participate in hydrogen bonding and other molecular interactions allows its derivatives to function as agonists or antagonists of purine receptors or as inhibitors of enzymes that process purine-based substrates, such as kinases. sigmaaldrich.comresearchgate.net

The strategic placement of various substituents on the purine core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net For example, modifications at the C2, C6, and N9 positions have led to the development of potent inhibitors of cyclin-dependent kinases (CDKs), enzymes that are crucial for cell cycle regulation and have become important targets in cancer therapy. researchgate.net Many FDA-approved drugs, such as the leukemia treatment Clofarabine, are based on a purine core. researchgate.net The diverse biological activities of substituted purines are extensive, with research demonstrating their potential as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net

The reactivity of the purine ring itself is a key tool for medicinal chemists. Halogenated purines, such as 6-chloropurine (B14466), are particularly valuable synthetic intermediates. acs.orgnih.gov The chlorine atom at the C6 position is a good leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide array of functional groups (e.g., amines, thiols) to generate libraries of new compounds for biological screening. nih.govgoogle.com

Overview of Research Trajectories for 6-Chloro-2-isopropyl-7-methyl-7H-purine and Its Analogues

Specific research focused exclusively on this compound is not widely documented in the public domain. However, the research trajectories for this compound can be inferred from studies on its close structural analogues. The molecule's key features—a reactive C6-chloro group, a C2-isopropyl substituent, and N7-methylation—are all subjects of active investigation in purine chemistry.

N7-Alkylation: The methylation at the N7 position is a significant structural feature. While direct alkylation of purines often yields a mixture of N7 and the more thermodynamically stable N9 isomers, specific methods have been developed for the regioselective synthesis of N7-substituted purines. acs.orgmdpi.com The N7-alkyl group "locks" the molecule's tautomeric form, which can influence its biological activity and direct further chemical modifications. Research on compounds like 2,6-dichloro-7-isopropyl-7H-purine, isolated during the synthesis of novel 2,6,9-trisubstituted purines, highlights the interest in exploring N7-substituted scaffolds. nih.govresearchgate.net

C6-Substitution: The 6-chloro substituent is a versatile handle for synthetic modification. It is well-established that the C6 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various oxygen, sulfur, nitrogen, and carbon-based nucleophiles. acs.orgnih.gov This reactivity is fundamental to creating diverse libraries of purine derivatives for screening as potential therapeutic agents. nih.gov

C2-Substitution: The isopropyl group at the C2 position contributes to the molecule's lipophilicity and steric profile, which can significantly impact its binding affinity and selectivity for biological targets. The synthesis of 2,6,9-trisubstituted purines, such as the potent CDK inhibitor purvalanol A, often involves modifications at the C2 position to optimize activity. researchgate.net The synthesis of various 2-substituted purines is an ongoing area of research aimed at developing new bioactive compounds. mdpi.com

Collectively, the research on related substituted purines suggests that a compound like this compound would be a valuable intermediate for creating novel, highly substituted purine derivatives. Its likely research trajectory would involve using the C6-chloro position as a reactive site to build a library of compounds for evaluation in areas where substituted purines have shown promise, such as kinase inhibition for oncology or as modulators of purinergic signaling.

Data Tables

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁ClN₄ |

| Molecular Weight | 210.67 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)c1nc2c(c(Cl)ncn2)n1C |

| Polarizability | (Value not publicly available) |

| Isotopologues | (Value not publicly available) |

Note: As this compound is not widely documented, these properties are calculated based on its chemical structure.

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN4 |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

6-chloro-7-methyl-2-propan-2-ylpurine |

InChI |

InChI=1S/C9H11ClN4/c1-5(2)8-12-7(10)6-9(13-8)11-4-14(6)3/h4-5H,1-3H3 |

InChI Key |

XUYABCRZCJEMGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=C(C(=N1)Cl)N(C=N2)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Elucidation for 6 Chloro 2 Isopropyl 7 Methyl 7h Purine Derivatives

Design Principles for Comprehensive SAR Studies of 6-Chloro-2-isopropyl-7-methyl-7H-purine Analogues

Key design principles include:

Systematic Variation of Substituents: Analogues are designed to explore the effects of different functional groups at positions 2, 6, and 7 of the purine (B94841) core. This includes varying the size, lipophilicity, electronic properties, and hydrogen bonding capacity of the substituents. mdpi.commdpi.com

Positional Isomerism: The synthesis of regioisomers, particularly exploring substitutions at the N7 and N9 positions of the purine ring, is crucial to understand the impact of the substituent's spatial orientation. mdpi.commdpi.com

Bioisosteric Replacement: Replacing key functional groups with bioisosteres helps to probe the importance of specific atoms or groups for biological activity while maintaining similar steric and electronic properties.

Computational Modeling: Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) are employed to build predictive models that correlate the structural features of the analogues with their biological activity. These models can then guide the design of new, more potent compounds. mdpi.com

A critical aspect of these studies is the development of efficient synthetic methodologies that allow for the facile introduction of diverse substituents onto the purine scaffold. mdpi.comnih.gov

Positional and Substituent Effects on Molecular Recognition and Interaction Profiles

The specific substituents at positions 2, 6, and 7, along with the core purine structure, play distinct and often synergistic roles in defining the molecular recognition and interaction profiles of this compound derivatives. acs.orgnih.gov

Influence of the Isopropyl Group at Position 2 on Binding Properties

The isopropyl group at the C2 position of the purine ring can significantly influence the binding properties of the molecule. Its bulky and hydrophobic nature can contribute to van der Waals interactions within a protein's binding pocket. imtm.cz The presence of a bulky substituent at this position can also impose steric constraints, which may either be favorable or unfavorable for binding, depending on the topology of the target site. nih.gov In some cases, bulky groups at the C2 position have been found to be unfavorable for certain biological activities. nih.gov

Significance of the Methyl Group at Position 7 on Molecular Recognition

The methyl group at the N7 position of the purine ring plays a significant role in molecular recognition. nih.gov The position of alkylation on the purine ring (N7 vs. N9) is known to have a profound impact on the biological activity of purine derivatives. mdpi.comnih.gov The N7-methyl group can influence the molecule's conformation and its ability to form specific hydrogen bonds or engage in hydrophobic interactions with a biological target. mdpi.comoup.com The steric bulk of the group at N7 can also affect the chemical shifts of adjacent atoms, indicating its influence on the local electronic environment. mdpi.com

Stereochemical Considerations in SAR for this compound Derivatives

While this compound itself is achiral, the introduction of chiral centers through modification of its substituents necessitates stereochemical considerations in SAR studies. acs.org If a substituent introduced, for example, at the C6 position contains a stereocenter, the different enantiomers or diastereomers can exhibit distinct biological activities. This is because the three-dimensional arrangement of atoms is critical for precise interactions with chiral biological macromolecules like proteins and nucleic acids. Therefore, the synthesis and biological evaluation of individual stereoisomers are often required to fully elucidate the SAR and identify the optimal stereochemistry for activity. acs.org

Data Tables

Table 1: Effects of Substituents on Biological Activity

| Position | Substituent | Effect on Activity | Reference |

| 2 | Bulky Groups | Can be unfavorable for cytotoxicity | nih.gov |

| 6 | Arylpiperazinyl | Beneficial for cytotoxic activity | nih.gov |

| 7 | Methyl | Influences conformation and molecular recognition | mdpi.comnih.gov |

Bioisosteric Replacements and Their Structural Implications within the this compound Scaffold

Bioisosterism, the strategy of substituting one atom or group with another that possesses similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. researchgate.net This approach aims to enhance biological activity, improve selectivity, alter metabolic pathways, or reduce toxicity without drastically changing the molecule's core structure. researchgate.net Within the this compound scaffold, bioisosteric replacements at key positions—primarily the C6-chloro, C2-isopropyl, and the purine core itself—have significant structural and functional implications. While direct research on this specific compound is limited, extensive studies on analogous purine derivatives provide a clear framework for understanding these relationships.

The strategic introduction of substituents on the purine nucleus is crucial for modulating interactions with biological targets. mdpi.com Modifications at the C2, C6, and N9 positions are most common, but N7-substituted purines also represent an important class of compounds. mdpi.comnih.gov The classical bioisosteric replacement of a carbon-hydrogen group with a nitrogen atom in heteroaromatic rings, for instance, can alter a scaffold's physicochemical parameters, including its orbital, steric, electrostatic, and hydrophobic interactions, potentially leading to improved pharmacological profiles. mdpi.com

Bioisosteric Modifications at the C6-Position

The 6-chloro substituent is a versatile handle for synthetic modification and a critical determinant of biological activity. Its replacement with various bioisosteres can profoundly impact a compound's potency and mechanism of action.

Halogen Replacement: Replacing the chlorine atom with other halogens (Fluorine, Bromine) can fine-tune the electronic nature and binding capabilities of the molecule. Halogens can form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, potentially enhancing binding affinity. mdpi.com

Classical Bioisosteres (O, N, S): The chlorine at C6 can be displaced by nucleophiles to introduce oxygen, nitrogen, or sulfur-linked moieties. In a series of 6-substituted purine derivatives developed as positive inotropic agents, thioether-linked analogues were found to be superior to their corresponding oxygen (ether) and nitrogen (amine) isosteres. nih.gov This highlights the significant impact that the linking atom can have on biological activity.

Non-Classical Bioisosteres: Groups like trifluoromethyl (CF₃) or cyano (CN) can serve as non-classical bioisosteres for a hydroxyl group or other functionalities. estranky.sk For example, in a series of 6-(benzyloxy)purine derivatives, replacing an amino group with a more electronegative trifluoromethyl group resulted in a significant increase in alkyl guanine (B1146940) transferase inactivating activity. estranky.sk

The following table, adapted from research on related purine analogues, illustrates how modifications at the C6-position can influence biological activity.

| Compound Series (General Structure) | R (C6-Substituent) | Relative Potency/Activity | Reference |

| 6-Substituted Purine Derivatives | -S-CH(Ph)₂ (Thioether) | Superior | nih.gov |

| -O-CH(Ph)₂ (Ether) | Moderate | nih.gov | |

| -NH-CH(Ph)₂ (Amine) | Lower | nih.gov | |

| 6-(Benzyloxy)purine Derivatives | -NH₂ | ED₅₀ = 2.0 µM | estranky.sk |

| -OH | ED₅₀ = 0.15 µM | estranky.sk | |

| -CF₃ | ED₅₀ = 0.25 µM | estranky.sk |

Bioisosteric Modifications at the C2-Position

The 2-isopropyl group on the purine ring primarily contributes to the molecule's steric bulk and lipophilicity, influencing how it fits into a target's binding pocket. Replacing this group can explore the geometric and hydrophobic constraints of the binding site.

Alkyl and Cycloalkyl Groups: Varying the size and shape of the alkyl substituent (e.g., from isopropyl to cyclopropyl, tert-butyl, or cyclopentyl) can optimize van der Waals interactions within a hydrophobic pocket.

Aromatic Rings: Substitution with a small aromatic or heteroaromatic ring can introduce potential for pi-stacking or other specific electronic interactions while maintaining a similar steric profile.

Functionalized Groups: Introducing polar functionality, such as a hydroxyl or amino group, to the substituent can create new hydrogen bonding opportunities with the target protein, potentially increasing affinity and selectivity.

Bioisosteric Replacements of the Purine Core

Studies comparing purine-like scaffolds have shown that the arrangement of nitrogen atoms in the core ring system is critical for interaction with cellular targets. mdpi.com For example, in a study of antiproliferative agents, compounds based on a pyrrolo[3,2-d]pyrimidine scaffold showed different activity profiles compared to their pyrazolo[4,3-d]pyrimidine counterparts, even with identical substitution patterns. mdpi.com A derivative with a 7-phenylamino substituent and a 3-(3-fluorophenyl) group on a pyrrolo[3,2-d]pyrimidine core was highly cytotoxic against cancer cells but virtually non-toxic to normal cells. mdpi.com

The table below demonstrates the impact of altering the core heterocyclic scaffold on cytotoxic activity against a colon cancer cell line (HCT116).

| Scaffold | Substituents | Cytotoxic Activity (IC₅₀, µM) | Reference |

| Pyrrolo[3,2-d]pyrimidine | 3-(3-Fluorophenyl), 7-(Phenylamino) | 0.09 | mdpi.com |

| Pyrrolo[3,2-d]pyrimidine | 3-Phenyl, 7-(Phenylamino) | 1.8 | mdpi.com |

| Pyrazolo[4,3-d]pyrimidine | 3-(3-Fluorophenyl), 7-(Phenylamino) | 0.23 | mdpi.com |

| Pyrazolo[4,3-d]pyrimidine | 3-Phenyl, 7-(Phenylamino) | 13.5 | mdpi.com |

These findings underscore that bioisosteric replacement is a powerful tool for navigating the complex structure-activity landscape of purine derivatives. By systematically modifying the C6, C2, and core heterocyclic positions of the this compound scaffold, it is possible to fine-tune the molecule's properties to achieve desired biological outcomes.

Molecular Interactions and Target Modulation Research Involving 6 Chloro 2 Isopropyl 7 Methyl 7h Purine

Identification and Characterization of Putative Molecular Targets for Purine (B94841) Derivatives

The exploration of purine derivatives has led to the identification of numerous molecular targets, primarily enzymes and receptors that play critical roles in physiological and pathological processes. The specific substitutions on the purine ring, such as the chloro group at the 6-position, the isopropyl group at the 2-position, and the methyl group at the 7-position of 6-Chloro-2-isopropyl-7-methyl-7H-purine, are crucial in determining its target specificity and affinity.

Enzyme Inhibition Studies (e.g., Kinases, Reverse Transcriptase)

Purine analogues are well-known for their ability to act as ATP-competitive inhibitors of kinases, a large family of enzymes that regulate a vast array of cellular processes. The structural similarity of the purine core to adenine (B156593) allows these compounds to fit into the ATP-binding pocket of kinases. For instance, studies on 6-substituted 2-arylaminopurines have demonstrated their potential as selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.govstmarys-ca.eduacs.orgacs.org One notable example, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide, showed high potency for CDK2 with an IC50 of 0.044 μM, while being significantly less active against CDK1 (IC50 = 86 μM), highlighting the potential for achieving selectivity with specific substitutions. nih.govnih.govstmarys-ca.eduacs.orgacs.org

Table 1: Inhibitory Activity of a 6-Substituted 2-Arylaminopurine Analogue against CDKs

| Compound | Target | IC50 (μM) |

|---|---|---|

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide | CDK2 | 0.044 |

| CDK1 | 86 |

Furthermore, purine derivatives have been investigated as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase. The nucleoside reverse transcriptase translocation inhibitor (NRTTI) MK-8527, a deoxyadenosine analog, potently inhibits HIV-1 replication with a half-maximal inhibitory concentration (IC50) of 0.21 nM in peripheral blood mononuclear cells (PBMCs). nih.govplos.orgnih.govresearchgate.net Its active triphosphate form inhibits the reverse transcriptase enzyme. nih.govplos.orgnih.govresearchgate.net

Table 2: Antiviral Activity of MK-8527, a Purine Analogue

| Compound | Target | Cell Line | IC50 (nM) |

|---|---|---|---|

| MK-8527 | HIV-1 | PBMCs | 0.21 |

In the context of infectious diseases, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have been identified as a new class of potent antitubercular agents that inhibit decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net Phenotypic screening led to the discovery of compounds with strong in vitro antimycobacterial activity, with a lead compound showing a minimum inhibitory concentration (MIC) of 4 μM. nih.gov

Table 3: Antitubercular Activity of a 2,6-Disubstituted Purine Analogue

| Compound Class | Target | Organism | MIC (μM) |

|---|---|---|---|

| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | DprE1 | Mycobacterium tuberculosis | 4 |

Receptor Ligand Binding Investigations (e.g., Adenosine (B11128) Receptors)

The purine structure is also central to the ligands of adenosine receptors, which are G-protein coupled receptors involved in a wide range of physiological processes. Pyrido[2,1-f]purine-2,4-dione derivatives, which can be considered as fused xanthine structures, have been synthesized and evaluated for their affinity to human adenosine receptors. nih.govnih.govacs.org These compounds have shown significant antagonist effects, particularly in the low nanomolar range against the A3 adenosine receptor. nih.govnih.govacs.org For example, a lead compound from this series displayed a Ki value of 4.0 nM against the human A3 receptor. nih.gov The binding affinities of these derivatives are highly dependent on the substituents on the purine core, with some compounds exhibiting sub-nanomolar binding affinities. nih.govacs.org

Table 4: Binding Affinities of Pyrido[2,1-f]purine-2,4-dione Derivatives at the Human Adenosine A3 Receptor

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| Compound 27 | 0.38 |

| Compound 5 | 108 |

| Lead Compound 6 | 4.0 |

Mechanistic Elucidation of Molecular Action at the Target Site

Understanding the precise molecular mechanisms through which purine derivatives exert their effects is a critical area of research. This involves detailed studies of binding affinity, specificity, and the structural changes that occur upon ligand-target interaction.

Binding Affinity and Specificity Profiling Methodologies

The determination of binding affinity and specificity is fundamental to the characterization of any potential therapeutic agent. For purine derivatives, a variety of methodologies are employed. Radioligand binding assays are a common technique used to determine the affinity (Ki) of a compound for a specific receptor. nih.govacs.org In these assays, a radiolabeled ligand with known affinity for the target is displaced by the test compound, allowing for the calculation of the test compound's Ki value.

For enzyme inhibitors, biochemical assays are used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govplos.org To assess specificity, compounds are often screened against a panel of related enzymes or receptors. nih.govbioworld.com For example, the selectivity of kinase inhibitors is determined by comparing their IC50 values across a panel of different kinases. nih.govnih.gov

Conformational Changes Induced by Ligand-Target Binding

The binding of a ligand to its molecular target often induces conformational changes in the target protein, which are essential for the biological effect. X-ray crystallography is a powerful technique used to visualize the three-dimensional structure of a ligand-target complex at atomic resolution. Crystal structures of purine-based inhibitors bound to kinases have revealed how these molecules stabilize specific conformations of the enzyme, which can explain their inhibitory activity and selectivity. nih.gov For instance, the binding of certain 6-substituted 2-arylaminopurines to CDK2 has been shown to stabilize a conformation of the glycine-rich loop that is preferred in CDK2 but not in CDK1, providing a structural basis for selectivity. nih.govnih.gov

Modulation of Intracellular Signaling Pathways by this compound Analogues

By binding to and modulating the activity of key enzymes and receptors, purine derivatives can have profound effects on intracellular signaling pathways. The inhibition of kinases, for example, can block the phosphorylation cascade that transmits signals from the cell surface to the nucleus, thereby affecting processes such as cell proliferation, differentiation, and survival.

The antagonism of adenosine receptors by purine analogues can also modulate a variety of signaling pathways. Adenosine receptors are coupled to different G-proteins, and their activation or inhibition can lead to changes in the levels of intracellular second messengers like cyclic AMP (cAMP). By blocking the A3 adenosine receptor, for instance, certain purine derivatives can prevent the downstream signaling events associated with its activation.

The specific effects of this compound on intracellular signaling would depend on its specific molecular targets. Based on the activities of its analogues, it could potentially modulate pathways regulated by kinases or adenosine receptors, with implications for various physiological and disease states.

Development of this compound as a Chemical Probe for Biological Systems

The development of a chemical compound into a reliable chemical probe is a meticulous process that involves synthesis, characterization, and validation of its biological activity and specificity. While direct and extensive research on the development of this compound as a chemical probe is not widely documented in publicly available literature, its structural components are present in other purine derivatives that have been investigated for their biological activities.

The core structure, a 6-chloropurine (B14466), is a versatile intermediate in the synthesis of various purine analogs. The chlorine atom at the 6-position is a key reactive site, allowing for nucleophilic substitution to introduce a wide range of functional groups, thereby enabling the exploration of structure-activity relationships. This chemical tractability is a foundational characteristic for a potential chemical probe, as it allows for the attachment of reporter tags such as fluorophores or biotin for target identification and visualization.

Research into related 6-chloropurine derivatives provides a framework for understanding the potential of this compound. For instance, studies on N7-substituted 6-chloropurines have highlighted their potential biological activities. nih.govacs.org The regioselective synthesis of such compounds is a critical aspect of their development, ensuring that the desired isomer with specific biological properties is obtained. nih.govacs.org

The isopropyl group at the 2-position and the methyl group at the 7-position of the purine ring in this compound are expected to influence its steric and electronic properties. These substitutions can affect the compound's binding affinity and selectivity towards specific biological targets. For example, in a study of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives, modifications at various positions of the purine core were shown to be critical for their antiproliferative activity against cancer cell lines. nih.gov

While the specific journey of this compound to becoming a chemical probe is not yet detailed in scientific literature, its chemical features suggest a potential for such an application. Further research would be required to identify its specific biological targets, elucidate its mechanism of action, and validate its utility as a selective tool for studying biological systems.

Table 1: Physicochemical Properties of Related 6-Chloropurine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-chloro-7-methyl-7H-purine | C6H5ClN4 | 168.58 | 5440-17-5 nih.gov |

| 6-Chloro-7-[(p-methylphenyl)methyl]-7H-purine | C13H11ClN4 | 258.71 | Not Available |

Computational Chemistry and Molecular Modeling Studies of 6 Chloro 2 Isopropyl 7 Methyl 7h Purine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and predict reactivity.

Tautomeric Preferences and Aromaticity of the Purine (B94841) Core

Purine scaffolds can exist in different tautomeric forms, which can significantly influence their biological activity and interaction with target proteins. The N7-methylation in 6-Chloro-2-isopropyl-7-methyl-7H-purine restricts the common N7-H/N9-H tautomerism seen in many purines. However, theoretical calculations would be essential to definitively confirm the most stable tautomeric form under various conditions.

Electron Density Distribution and Reactivity Prediction

The distribution of electrons within the this compound structure dictates its reactivity. The electronegative chlorine atom at the C6 position and the nitrogen atoms of the purine rings create a specific electrostatic potential. This potential map highlights regions susceptible to nucleophilic or electrophilic attack.

Computational methods would be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. For instance, the regions of the molecule with a high LUMO density are indicative of sites prone to nucleophilic attack.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological relevance of this compound, molecular docking and dynamics simulations are invaluable tools. These methods predict how the molecule might bind to a biological target, such as a protein kinase or other enzymes, for which purine derivatives are known inhibitors.

Prediction of Binding Modes and Interaction Hotspots for Putative Targets

Molecular docking simulations would place the 3D structure of this compound into the binding site of a potential protein target. These simulations would predict the most likely binding pose and calculate a scoring function to estimate the binding affinity. The results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the binding. An MD simulation of the docked complex over a period of nanoseconds can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the protein upon binding.

Conformational Landscape Analysis of this compound

The isopropyl group at the C2 position introduces a degree of conformational flexibility to the molecule. Understanding the preferred conformations of this group is important as it can influence how the molecule fits into a binding pocket. Computational methods can be used to perform a systematic conformational search to identify low-energy conformations of the molecule. This analysis provides insight into the shape and flexibility of the molecule in solution, which is crucial for its interaction with biological targets.

De Novo Design and Virtual Screening Approaches Utilizing the this compound Scaffold

The this compound structure can serve as a scaffold for the design of new, potentially more potent or selective compounds. In virtual screening, large libraries of molecules can be computationally docked against a target protein to identify those with a high predicted binding affinity. The 6-chloropurine (B14466) core is a common starting point for such libraries.

In de novo design, computational algorithms can build new molecules atom-by-atom or fragment-by-fragment within the constraints of a protein's binding site. The this compound scaffold could be used as a starting point, with the algorithm suggesting modifications to improve binding affinity or other desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is pivotal in modern drug discovery for designing and optimizing lead compounds by predicting the activity of novel molecules before their synthesis, thereby saving time and resources. mdpi.com For derivatives of this compound, QSAR studies would be instrumental in identifying the key molecular features that govern their biological efficacy.

A typical QSAR study involves the generation of a dataset of molecules with known biological activities, the calculation of molecular descriptors for each molecule, the development of a mathematical model correlating the descriptors with the activity, and the validation of the model's predictive power. nih.gov The ultimate goal is to create a robust model that can accurately forecast the biological activity of new derivatives in the same class. mdpi.com

Detailed Research Findings

While specific QSAR studies exclusively focused on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of analogous purine and heterocyclic structures. Such an analysis would involve synthesizing a series of derivatives where specific positions on the purine ring or the substituents are systematically modified.

For instance, a hypothetical QSAR study on a series of this compound derivatives might investigate the effect of substituting the chloro group at the C6 position with other halogens or small functional groups. Similarly, modifications to the isopropyl group at C2 or the methyl group at N7 could be explored. The biological activity of these derivatives, for example, their inhibitory concentration (IC₅₀) against a specific enzyme or receptor, would then be determined.

The next step would be the calculation of various molecular descriptors for each derivative. These descriptors quantify different aspects of the molecule's structure and properties and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, the QSAR model for certain anticancer agents indicated that the natural charge on specific carbon atoms and the HOMO energy are highly involved in their cytotoxic activity. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific steric parameters like Taft's steric parameter. The steric bulk of substituents can significantly influence how a molecule interacts with a biological target. youtube.comnih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the partition coefficient (log P), which describes the distribution of the compound between an organic and an aqueous phase. youtube.com

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Once the descriptors are calculated, a mathematical model is constructed using statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest. mdpi.com The resulting QSAR equation would take a form similar to:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where c₀, c₁, c₂ are coefficients determined by the regression analysis.

The validity and predictive power of the QSAR model must be rigorously tested using internal and external validation techniques. mdpi.com A validated model can then be used to predict the activity of newly designed derivatives, guiding the synthesis of more potent and selective compounds. mdpi.com

To illustrate, a hypothetical dataset for a QSAR study of this compound derivatives is presented below.

| Derivative | Substituent (R) at C6 | LogP | Molecular Weight | Electronic Parameter (HOMO) | Predicted pIC₅₀ |

| 1 | -Cl | 2.5 | 226.68 | -0.25 | 5.8 |

| 2 | -F | 2.1 | 210.23 | -0.23 | 5.5 |

| 3 | -Br | 2.8 | 271.13 | -0.26 | 6.0 |

| 4 | -I | 3.2 | 318.13 | -0.27 | 6.3 |

| 5 | -CN | 1.8 | 217.25 | -0.29 | 5.2 |

This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the type of data used in a QSAR study.

The findings from such a QSAR study would provide valuable insights into the structure-activity relationships of this class of compounds, indicating, for instance, that increased hydrophobicity and specific electronic properties at the C6 position might be favorable for enhanced biological activity. This knowledge would be crucial for the rational design of novel and more effective this compound derivatives for various therapeutic applications.

Advanced Analytical Techniques in the Research of 6 Chloro 2 Isopropyl 7 Methyl 7h Purine

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the initial confirmation of the molecular structure of a newly synthesized compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used to verify that the target molecule, 6-Chloro-2-isopropyl-7-methyl-7H-purine, has been successfully synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR identifies the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific signals would be expected for the methyl protons at the N7 position, the isopropyl protons at the C2 position (a doublet for the methyls and a septet for the CH), and the lone proton on the purine (B94841) ring system (H-8).

¹³C NMR provides a count of the distinct carbon atoms in the molecule.

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning which proton is attached to which carbon and mapping longer-range (2-3 bond) H-C correlations. In studies of related N7-substituted purines, like 7-(tert-butyl)-6-chloropurine, HMBC and HSQC experiments were essential to definitively confirm the position of the alkyl group on the purine ring. nih.govacs.org The chemical shift of the C5 carbon is a key indicator used to differentiate between N7 and N9 isomers. nih.govacs.org

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Value | Singlet | 1H | H-8 |

| Value | Septet | 1H | -CH(CH₃)₂ |

| Value | Singlet | 3H | N₇-CH₃ |

| Value | Doublet | 6H | -CH(CH₃)₂ |

Mass Spectrometry (MS) determines the molecular weight of the compound, providing primary evidence of its formation. High-resolution mass spectrometry (HRMS) can deliver a highly accurate mass measurement, which can be used to confirm the elemental composition. For this compound (Molecular Formula: C₉H₁₁ClN₄), the expected monoisotopic mass would be approximately 210.0672 g/mol . The isotopic pattern generated by the presence of a chlorine atom (³⁵Cl and ³⁷Cl) would also be a key diagnostic feature in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination and Confirmation

X-ray crystallography provides the most definitive proof of molecular structure by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique yields exact bond lengths, bond angles, and torsional angles. For a molecule like this compound, crystallographic analysis would confirm the planarity of the purine core and the specific orientation of the isopropyl and methyl substituents.

In studies of structurally similar compounds, such as 2,6-dichloro-7-isopropyl-7H-purine and 6-chloro-2-iodopurine, X-ray diffraction was used to confirm the identity of the final product and its intermediates. researchgate.netnih.gov These analyses also reveal intermolecular interactions in the crystal lattice, such as π-stacking of the heterocyclic rings and hydrogen bonding, which influence the material's bulk properties. researchgate.netnih.gov For instance, in the crystal structure of 2,6-dichloro-7-isopropyl-7H-purine, the fused imidazole (B134444) and pyrimidine (B1678525) rings are nearly coplanar, and the molecules stack with a centroid-to-centroid distance of 3.5189 Å between pyrimidine rings. nih.gov

Illustrative Crystallographic Data Table

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The specific symmetry group of the crystal. | P-1 |

| a, b, c (Å) | The lengths of the unit cell axes. | e.g., 7.0, 8.2, 8.9 |

| α, β, γ (°) | The angles of the unit cell. | e.g., 70, 83, 74 |

| Volume (ų) | The volume of the unit cell. | e.g., 472 |

| Z | The number of molecules per unit cell. | 2 |

Note: This table illustrates typical crystallographic parameters. The example values are from the related compound 2,6-dichloro-7-isopropyl-7H-purine and are for illustrative purposes only. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and isomeric impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress.

Column Chromatography is a preparative technique used to purify the synthesized compound. For example, in the synthesis of 2,6-dichloro-7-isopropyl-7H-purine, column chromatography was employed to separate the desired N7 isomer from the N9 isomer. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final product with high accuracy. A pure sample will ideally show a single peak at a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. This is particularly useful for analyzing complex reaction mixtures. In research on related purine alkylations, LC-MS was used to detect and identify various isomers formed during the reaction, including the major N7 and N9 products alongside minor N1 and N3 isomers. nih.gov

Illustrative HPLC Purity Data

| Parameter | Description |

| Column | Type of stationary phase (e.g., C18) |

| Mobile Phase | Solvent system used (e.g., Acetonitrile/Water) |

| Retention Time (tᵣ) | Time at which the compound elutes |

| Purity (%) | Area percentage of the main peak |

Note: This table outlines the typical data reported in an HPLC purity analysis.

Advanced Biophysical Techniques for Molecular Interaction Analysis and Characterization

Once a compound is synthesized and purified, advanced biophysical techniques can be used to study its interactions with biological macromolecules, such as proteins or nucleic acids. Purine derivatives are frequently studied as potential inhibitors of enzymes like kinases. While specific interaction data for this compound is not publicly available, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be the methods of choice.

Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time. It can determine the kinetics of an interaction, providing association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated to quantify binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

These techniques are critical for understanding the molecular basis of a compound's biological activity and for guiding further drug development efforts.

Illustrative Binding Affinity Data Table

| Technique | Parameter | Description |

| SPR / ITC | K₋ (Dissociation Constant) | Concentration at which half of the target protein is bound. A lower value indicates higher affinity. |

| SPR | kₐ (on-rate) | The rate of the binding association. |

| SPR | kₑ (off-rate) | The rate of the dissociation of the complex. |

| ITC | ΔH (Enthalpy Change) | The heat change associated with the binding event. |

| ITC | n (Stoichiometry) | The molar ratio of the ligand to the protein in the complex. |

Note: This table illustrates the type of data obtained from biophysical interaction studies.

Future Directions and Emerging Research Avenues for 6 Chloro 2 Isopropyl 7 Methyl 7h Purine

Development of Next-Generation Purine-Based Scaffolds with Enhanced Target Specificity

The inherent reactivity of the 6-chloro substituent is a cornerstone for the chemical diversification of 6-Chloro-2-isopropyl-7-methyl-7H-purine. This position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and molecular fragments. This chemical handle is pivotal for creating libraries of novel purine (B94841) derivatives with tailored biological activities.

Future research will likely focus on the strategic modification of this scaffold to enhance target specificity and potency. The introduction of various substituents at the C6 position can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. For instance, the substitution of the chloro group with amino, alkoxy, or thioalkoxy moieties can lead to derivatives with altered hydrogen bonding capabilities and lipophilicity, which are critical determinants of target binding and cellular permeability.

Drawing parallels from related purine derivatives, the N7-methylation in this compound "locks" the tautomeric form, which can be advantageous for rational drug design by reducing conformational ambiguity. This fixed geometry allows for more precise computational modeling and prediction of binding modes with target proteins. The development of next-generation scaffolds will likely involve the systematic exploration of various substituents at the C6 position to create compounds with high affinity and selectivity for specific enzymes or receptors implicated in disease.

Table 1: Potential Modifications of the this compound Scaffold

| Position | Current Substituent | Potential Modifications | Rationale for Modification |

| C2 | Isopropyl | Varied alkyl or aryl groups | Modulate steric bulk and lipophilicity to probe binding pocket interactions. |

| C6 | Chloro | Amines, alcohols, thiols, carbon nucleophiles | Introduce diverse functional groups to enhance target binding affinity and selectivity. |

| N7 | Methyl | Other alkyl groups | Fine-tune the electronic properties and steric profile of the purine core. |

Integration with High-Throughput Screening Methodologies for Novel Interactions

The discovery of novel biological targets for this compound and its derivatives will be significantly accelerated by the integration of high-throughput screening (HTS) methodologies. HTS allows for the rapid screening of large compound libraries against a multitude of biological assays, enabling the identification of "hit" compounds with desired biological activity.

Future research should leverage HTS to screen libraries derived from the this compound scaffold against diverse target classes, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes, where purine derivatives have historically shown significant activity. The structural rigidity and chemical tractability of the scaffold make it an ideal candidate for generating focused libraries for HTS campaigns.

Moreover, advancements in screening technologies, such as DNA-encoded libraries and fragment-based screening, can be powerfully combined with the synthetic versatility of this purine derivative. Fragment-based approaches, in particular, could utilize the core purine structure to identify initial weak-binding fragments that can then be optimized into potent leads through iterative chemical synthesis, guided by the structure-activity relationships (SAR) derived from the screening data.

Collaborative Research Strategies in Purine Chemical Biology and Medicinal Chemistry

The full potential of this compound as a scaffold for drug discovery can be most effectively realized through collaborative research efforts. The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts in synthetic chemistry, computational chemistry, structural biology, pharmacology, and clinical research.

Future progress will depend on fostering collaborations between academic research groups with expertise in purine chemistry and pharmaceutical companies with the resources for large-scale screening and drug development. Such partnerships can bridge the gap between fundamental research and clinical application. International collaborations can also play a crucial role in bringing diverse perspectives and expertise to bear on the challenges of developing novel therapeutics.

These collaborative efforts should focus on sharing data and resources to build a comprehensive understanding of the chemical and biological properties of derivatives of this compound. Open-access databases of SAR data and biological activity profiles for these compounds would be invaluable for the wider research community and could accelerate the discovery of new medicines. The general promise of purine derivatives in a wide range of therapeutic areas underscores the importance of such collaborative strategies to unlock the full potential of this versatile chemical class. nih.govmdpi.comeurekaselect.com

Q & A

Q. What are the optimal synthetic conditions for 6-Chloro-2-isopropyl-7-methyl-7H-purine to maximize yield and purity?

Methodological Answer: The synthesis involves halogenation and alkylation reactions. Key factors include:

- Temperature Control : Maintain 0–5°C during chlorination to prevent side reactions (e.g., over-halogenation) .

- Catalysts : Use Lewis acids like AlCl₃ to enhance electrophilic substitution at the purine's 6-position .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1 v/v) resolves intermediates, while recrystallization in ethanol improves final product purity .

- Monitoring : Thin-layer chromatography (TLC) at each step ensures reaction progression and identifies byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The isopropyl group shows characteristic doublets (δ 1.2–1.4 ppm for CH₃ and δ 4.5–5.0 ppm for CH) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks ([M+H]⁺) and isotopic patterns for chlorine .

- FT-IR : Peaks at 680 cm⁻¹ (C-Cl stretch) and 1250 cm⁻¹ (C-N purine ring) validate functional groups .

Q. How can researchers troubleshoot low yields during the alkylation step of synthesis?

Methodological Answer: Common issues and solutions:

- Moisture Sensitivity : Use anhydrous solvents (e.g., DMF or THF) and inert atmosphere (N₂/Ar) to prevent hydrolysis of alkylating agents .

- Steric Hindrance : Optimize reaction time (12–24 hours) and temperature (60–80°C) for bulky isopropyl groups to achieve complete substitution .

- Byproduct Formation : Add scavengers (e.g., molecular sieves) to trap reactive intermediates and improve selectivity .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved when determining the compound’s structure?

Methodological Answer:

- Data Validation : Use Mercury CSD 2.0 to compare experimental unit cell parameters with Cambridge Structural Database (CSD) entries for similar purines. Discrepancies in bond lengths (>0.02 Å) may indicate twinning or disorder .

- Refinement Strategies : In SHELXL, apply restraints for isotropic displacement parameters (ADPs) in disordered regions and test multiple occupancy models .

- Cross-Verification : Validate hydrogen bonding networks via DFT calculations (e.g., B3LYP/6-31G*) to ensure geometric consistency with experimental data .

Q. What strategies address low reproducibility in biological assays involving this compound?

Methodological Answer:

- Standardized Assay Conditions : Pre-equilibrate cell lines (e.g., HepG2) for 24 hours in serum-free media to minimize batch variability .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity and normalize activity data .

- Metabolic Stability : Pre-treat compounds with liver microsomes (30 min, 37°C) to account for rapid degradation in cell-based studies .

Q. How can computational tools like Mercury analyze packing patterns and intermolecular interactions?

Methodological Answer:

- Void Visualization : Use Mercury’s "Voids" module to identify potential solvent channels and assess crystal stability. Voids >5% volume may indicate solvated forms .

- Intermolecular Contacts : Generate Hirshfeld surfaces to quantify H-bonding (N-H···Cl) and π-π stacking interactions. Compare fingerprint plots with CSD references .

- Packing Similarity : Calculate RMSD values (<0.5 Å) between experimental and simulated structures to confirm polymorph consistency .

Q. What are common pitfalls in interpreting NMR data of halogenated purines, and how can they be mitigated?

Methodological Answer:

- Quadrupolar Broadening : Chlorine’s quadrupole moment (I=3/2) broadens ¹³C signals. Use high-field NMR (≥500 MHz) and deuterated solvents to enhance resolution .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., isopropyl rotation) by observing coalescence at 25–50°C .

- Solvent Artifacts : Avoid DMSO-d₆ for hygroscopic samples; use CDCl₃ or acetone-d₆ to prevent peak splitting from residual moisture .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values using a 10-point dilution series (1 nM–100 µM) to confirm potency thresholds .

- Target Selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to rule off-target effects, especially for kinases with conserved ATP-binding pockets .

- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies and identify outliers due to assay heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.